molecular formula C19H25N5O4S B2432926 N-(4-((4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 946232-76-4

N-(4-((4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2432926
CAS No.: 946232-76-4
M. Wt: 419.5
InChI Key: BHSOTXCHVUQRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrimidine core, a piperazine linker, and an acetamide group, a design frequently explored in the development of pharmacologically active molecules . The 6-ethoxy-2-methylpyrimidin-4-yl moiety is a key structural feature, similar to other researched pyrimidine derivatives . This specific scaffold suggests potential as a key intermediate or building block in the synthesis of more complex molecules for biological screening. Researchers investigate these types of compounds for their potential interactions with various enzymatic targets, particularly in the development of therapeutic agents . The presence of the sulfonyl group and the acetamide functionality can be critical for hydrogen bonding and binding affinity within biological systems. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-4-28-19-13-18(20-14(2)21-19)23-9-11-24(12-10-23)29(26,27)17-7-5-16(6-8-17)22-15(3)25/h5-8,13H,4,9-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSOTXCHVUQRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, with the CAS number 946371-63-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of 376.5 g/mol. The compound features a piperazine ring, a sulfonyl group, and a pyrimidine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The compound's structure allows it to modulate enzyme activity and influence cellular processes related to cancer progression and other diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on substituted piperazines has shown moderate to significant efficacy against human breast cancer cells. The IC50 value for related compounds was reported at 18 μM, demonstrating promising potential for therapeutic applications in oncology .

Table 1: Anticancer Efficacy of Related Compounds

CompoundIC50 (µM)Target Enzyme
Compound 5e18PARP1
Olaparib57.3PARP1

The mechanism by which these compounds exert their anticancer effects includes the inhibition of poly(ADP-ribose) polymerase (PARP1), leading to enhanced cleavage of PARP1 and increased activation of apoptotic pathways such as CASPASE 3/7 .

Anti-inflammatory and Other Activities

In addition to anticancer properties, derivatives of this compound have been explored for their anti-inflammatory effects. Research indicates that similar piperazine derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives for their biological activities. The study highlighted that compounds with structural similarities to this compound demonstrated significant inhibition of cancer cell proliferation in vitro, supporting their development as potential therapeutic agents.

Q & A

Q. What are the key steps and challenges in synthesizing N-(4-((4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidine core followed by sulfonylation and acetylation. Critical steps include:

  • Piperazine sulfonylation : Reacting 6-ethoxy-2-methylpyrimidin-4-yl-piperazine with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide bridge .
  • Acetamide coupling : Introducing the acetamide group via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt in DMF .
    Challenges : Ensuring regioselectivity during sulfonylation and avoiding side reactions (e.g., over-sulfonation) require precise stoichiometry and temperature control .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR are critical for verifying substituent positions. For example, the ethoxy group (δ 1.35–1.45 ppm for CH3_3, δ 4.05–4.20 ppm for OCH2_2) and sulfonyl protons (δ 7.5–8.0 ppm) are key markers .
  • LC-MS : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 476.0) and purity (>95% by HPLC) .
  • IR : Confirms sulfonamide (SO2_2 asymmetric stretch at ~1350 cm1^{-1}) and acetamide (C=O stretch at ~1650 cm1^{-1}) groups .

Q. What strategies optimize yield and purity during synthesis?

  • Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) after each synthetic step to isolate intermediates .
  • Crystallization : Ethanol/water recrystallization enhances final product purity (>95%) .
  • Reaction monitoring : TLC or in-situ IR tracks reaction progress to minimize byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Core modifications : Replace the ethoxy group with methoxy or halogens to alter lipophilicity and binding affinity to targets like kinase enzymes .
  • Sulfonamide variations : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Piperazine substitution : Cyclize the piperazine ring (e.g., morpholine analogs) to restrict conformational flexibility and improve selectivity .
    Method : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What computational approaches predict the pharmacokinetic and toxicity profiles of this compound?

  • ADMET prediction : Tools like SwissADME or ProTox-II assess solubility (LogP ~2.8), CYP450 inhibition (e.g., CYP3A4), and hepatotoxicity risks .
  • Molecular dynamics (MD) simulations : Analyze binding stability with targets (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for metabolic oxidation .

Q. How can target identification studies elucidate the mechanism of action for this compound?

  • Proteomic profiling : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify binding partners (e.g., kinases, GPCRs) .
  • CRISPR-Cas9 screening : Knockout candidate targets in cell lines to observe phenotypic rescue .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D values) for validated targets .

Contradictions and Limitations

  • Synthetic routes : Some protocols use EDCI/HOBt for amidation , while others employ direct nucleophilic substitution . The choice depends on steric hindrance of intermediates.
  • Bioactivity claims : While pyrimidine derivatives are broadly associated with kinase inhibition , specific target data for this compound require experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.